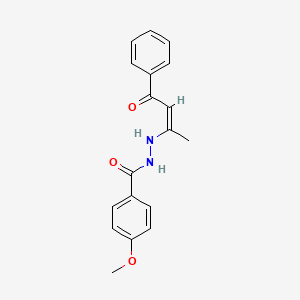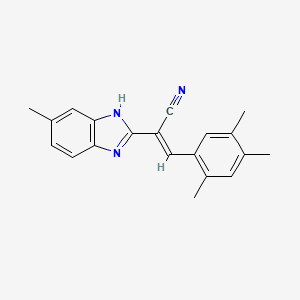![molecular formula C17H13N3O5 B3888677 6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888677.png)
6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
Vue d'ensemble
Description
6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as MNPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPD is a pyrimidine derivative that has been synthesized using various methods and has demonstrated various biochemical and physiological effects.
Applications De Recherche Scientifique
6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been studied as a potential treatment for various diseases, including cancer, rheumatoid arthritis, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the expression of inducible nitric oxide synthase, an enzyme that produces nitric oxide, which plays a critical role in the inflammatory response. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has demonstrated various biochemical and physiological effects, making it a promising candidate for further research. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has low bioavailability, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
For 6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione research include studying its effectiveness in animal models of various diseases, optimizing its pharmacokinetic properties, and developing more efficient synthesis methods. This compound could potentially be used as a therapeutic agent for various diseases, including cancer, rheumatoid arthritis, and neurodegenerative diseases.
Propriétés
IUPAC Name |
6-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-25-14-9-6-10-4-2-3-5-11(10)12(14)7-8-13-15(20(23)24)16(21)19-17(22)18-13/h2-9H,1H3,(H2,18,19,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNLIOYOGDKVAO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methylphenyl)-5-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3888594.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B3888614.png)

![N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide](/img/structure/B3888617.png)
![1'-(2-quinolinylmethylene)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]](/img/structure/B3888620.png)

![2-chloro-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3888635.png)
![4-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888636.png)
![2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B3888647.png)
![1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B3888670.png)
![5-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3888689.png)
![2-(4-hydroxy-3,5-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3888691.png)
![2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B3888699.png)